molecular formula C23H16Cl2N2O2 B2731890 (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone CAS No. 477713-38-5

(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone

Cat. No.: B2731890
CAS No.: 477713-38-5
M. Wt: 423.29
InChI Key: ZROZDZVKFDBWOG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl groups, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanone
  • (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]propanone

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROZDZVKFDBWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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